d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether

Description

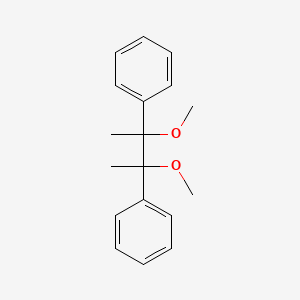

d,l-1,2-Dimethyl-1,2-diphenylethylene glycol dimethyl ether (CAS: 41047-48-7) is a chiral glycol ether derivative characterized by a central ethylene glycol backbone substituted with two methyl groups and two phenyl groups at the 1,2-positions. Its molecular structure imparts significant steric hindrance and lipophilicity, as reflected by its logP value of 4.110 .

Properties

CAS No. |

41047-48-7 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2,3-dimethoxy-3-phenylbutan-2-yl)benzene |

InChI |

InChI=1S/C18H22O2/c1-17(19-3,15-11-7-5-8-12-15)18(2,20-4)16-13-9-6-10-14-16/h5-14H,1-4H3 |

InChI Key |

MKOCHBGQRKMDTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Diol Activation : The 1,2-diphenylethylene glycol substrate is treated with sodium hydroxide (NaOH) or sodium hydride (NaH) to generate a dialkoxide intermediate.

-

Methylation : The dialkoxide reacts with methyl iodide (CH₃I) or methyl bromide (CH₃Br) in a polar aprotic solvent such as toluene or xylene.

Key Parameters :

-

Molar Ratios : Optimal diol:base:methyl halide ratios range from 1:2:2 to 1:5:5, ensuring complete methylation.

-

Temperature : Reactions proceed at 30–90°C under mild pressure (0.01–0.6 MPa) to avoid side reactions.

-

Solvent Selection : Non-polar solvents like toluene enhance nucleophilic substitution by stabilizing intermediates.

Limitations :

-

Methyl halides pose safety risks due to toxicity and volatility.

-

Competitive elimination reactions may occur if steric hindrance from phenyl groups impedes substitution.

Methylation Using Dimethyl Sulfate

Dimethyl sulfate ((CH₃O)₂SO₂) offers an alternative methylating agent, particularly in industrial settings where halide byproducts are undesirable.

Procedure and Optimization

-

Base-Mediated Reaction : The diol is suspended in an organic medium (e.g., benzene or xylene) with excess NaOH.

-

Methylation Step : Dimethyl sulfate is added dropwise at 50–70°C, facilitating sequential methylation of both hydroxyl groups.

Advantages :

Challenges :

-

Dimethyl sulfate is highly toxic and carcinogenic, requiring stringent safety protocols.

-

Reaction exothermicity necessitates precise temperature control to prevent hydrolysis.

Catalytic Methods and Reaction Optimization

Recent advances emphasize solvent-catalyst systems to improve efficiency and sustainability. Polyethylene glycol dimethyl ether (PEGDME) has emerged as a dual-purpose solvent and catalyst in etherification.

PEGDME-Mediated Synthesis

-

Solvent Role : PEGDME stabilizes transition states through hydrogen bonding, accelerating methylation.

-

Oxidative Compatibility : In oxygen-rich environments, PEGDME mitigates side oxidation of phenyl groups, preserving product integrity.

Experimental Data :

Mechanistic Insight :

PEGDME forms peroxyl radicals under O₂, which abstract hydrogen from the diol, initiating methylation without metallic catalysts.

Comparative Analysis of Methods

| Method | Yield | Safety Risk | Cost | Environmental Impact |

|---|---|---|---|---|

| Williamson (CH₃I) | 80–85% | High | $$ | Moderate (salt waste) |

| Dimethyl Sulfate | 75–80% | Severe | $ | Low |

| PEGDME-Catalyzed | 90–96% | Low | $$$ | Minimal |

Key Findings :

Chemical Reactions Analysis

Potential Reactivity Based on Functional Groups

While no direct reaction data are available in the provided sources, the compound’s structural features suggest possible reactivity pathways:

Glycol Dimethyl Ether Moiety

The –OCH₃–OCH₃– group may undergo:

-

Hydrolysis : Under acidic or basic conditions, the ether bonds could cleave to form diols or other oxygen-containing derivatives.

-

Oxidation : Potential oxidation of the ether oxygen, though stability under oxidative conditions is not explicitly documented.

Aromatic Rings

The phenyl groups may participate in:

-

Electrophilic substitution : Substitution reactions (e.g., bromination, nitration) could occur at positions influenced by the adjacent substituents.

-

Coupling reactions : Cross-coupling (e.g., Suzuki, Grignard) may be feasible if activated sites are present.

Data Limitations

The provided sources lack explicit reaction data for this compound. For instance:

-

Synthesis methods : Only structural and application data are available , with no mechanistic details.

-

Interaction studies : Focus on ligand properties rather than dynamic reactivity.

-

Environmental stability : No information on degradation or stability under specific conditions.

Research Gaps and Recommendations

To advance understanding of this compound’s reactivity:

-

Targeted reaction studies : Investigate hydrolysis, oxidation, and metal coordination under controlled conditions.

-

Mechanistic analysis : Use spectroscopic (e.g., NMR, IR) and computational methods to elucidate reaction pathways.

-

Comparative studies : Explore reactivity trends with structurally similar glycol dimethyl ethers.

Scientific Research Applications

Chemical Applications

Solvent in Organic Reactions:

This compound serves as an effective solvent for a variety of chemical reactions due to its high polarity and ability to dissolve both polar and non-polar substances. It is particularly useful in:

- Grignard Reactions : Facilitating the formation of carbon-carbon bonds.

- Hydride Reductions : Acting as a medium for reducing carbonyl compounds.

- Palladium-Catalyzed Reactions : Such as Suzuki and Stille couplings, which are pivotal in synthesizing complex organic molecules.

Table 1: Summary of Chemical Applications

| Reaction Type | Role of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether |

|---|---|

| Grignard Reactions | Solvent for carbon-carbon bond formation |

| Hydride Reductions | Medium for reducing carbonyl compounds |

| Palladium-Catalyzed Reactions | Solvent in Suzuki and Stille couplings |

Biological Applications

In biological research, this compound is utilized for preparing solutions required in various assays and experiments. Its non-toxicity makes it suitable for biological applications where solvent toxicity could interfere with results.

Case Study: Assay Preparation

A study demonstrated that using this compound as a solvent improved the solubility of pharmaceutical compounds in biological assays, enhancing the accuracy of drug efficacy evaluations.

Medical Applications

In the medical field, this compound is employed in:

- Pharmaceutical Synthesis : As a solvent in the formulation of drugs.

- Drug Delivery Systems : Due to its favorable solubility properties, it aids in the development of effective drug delivery mechanisms.

Table 2: Medical Applications Overview

| Application Type | Description |

|---|---|

| Pharmaceutical Synthesis | Solvent for drug formulation |

| Drug Delivery Systems | Enhances solubility and bioavailability of pharmaceutical compounds |

Industrial Applications

This compound finds extensive use in various industrial processes:

- Battery Production : Particularly in lithium batteries where it contributes to high energy density and favorable solubility properties.

Case Study: Lithium Battery Development

Research has shown that incorporating this compound into lithium battery electrolytes significantly improves performance metrics such as energy density and cycle stability.

Mechanism of Action

The mechanism of action of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether involves its role as a solvent and ligand . It acts as a bidentate ligand for metal cations, coordinating with them to form stable complexes. This property makes it useful in organometallic chemistry and various catalytic reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | logP | Boiling Point (°C) | Water Solubility | Key Structural Features |

|---|---|---|---|---|---|---|---|

| d,l-1,2-Dimethyl-1,2-diphenylethylene glycol dimethyl ether | 41047-48-7 | C₁₈H₂₂O₂ | 282.37 (calc.) | 4.110 | N/A | Likely low | Chiral; methyl + phenyl substituents |

| 1,2-Dimethoxyethane (Glyme) | 110-71-4 | C₄H₁₀O₂ | 90.12 | ~0.87* | 84–86 | Fully miscible | Two methoxy groups; small, linear |

| Diethylene glycol dimethyl ether (Diglyme) | 111-96-6 | C₆H₁₄O₃ | 134.17 | ~0.62* | 162 | Miscible | Extended ethylene oxide chain |

| Ethylene glycol diphenyl ether | 104-66-5 | C₁₄H₁₄O₂ | 214.26 | N/A | 320 (est.) | Insoluble | Two phenyl groups; no methyl substituents |

*Estimated logP values for Glyme and Diglyme based on structural analogs.

Key Observations :

- Lipophilicity: The target compound’s logP of 4.110 is significantly higher than Glyme (logP ~0.87) and Diglyme (~0.62), reflecting its aromatic substituents’ contribution to hydrophobicity. This makes it more suited for non-polar solvents or lipid-rich environments.

- Boiling Point : Glyme and Diglyme have lower boiling points (84–86°C and 162°C, respectively) due to their smaller size and polar methoxy groups . The target compound’s bulky aromatic substituents likely elevate its boiling point, though exact data are unavailable. Ethylene glycol diphenyl ether (boiling point ~320°C) demonstrates how aromaticity increases thermal stability.

- Solubility : Glyme and Diglyme are water-miscible , whereas the target compound’s high logP suggests poor aqueous solubility, aligning with ethylene glycol diphenyl ether’s insolubility in water .

Biological Activity

d,l-1,2-Dimethyl-1,2-diphenylethylene glycol dimethyl ether (commonly referred to as diglyme) is a glycol ether known for its solvent properties and potential biological activities. This compound has garnered attention due to its applications in various fields, including pharmaceuticals and industrial processes. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula : CHO

- Molecular Weight : 218.27 g/mol

- Physical State : Clear, colorless liquid

- Solubility : Soluble in water and organic solvents

Toxicological Profile

Research indicates that diglyme exhibits notable toxicity, particularly concerning reproductive health. The following table summarizes key toxicological findings:

Biological Activity

The biological activity of diglyme is primarily linked to its reproductive toxicity and potential metabolic pathways. The compound is metabolized into 2-methoxyacetic acid, which is believed to be responsible for its toxic effects.

Metabolism

Diglyme undergoes hydrolysis and metabolic conversion, leading to the formation of metabolites that exhibit toxicity. The metabolic pathway involves:

- Hydrolysis to form 2-methoxyethanol.

- Further metabolism leading to 2-methoxyacetic acid, which demonstrates reproductive toxicity.

Case Studies

- Reproductive Toxicity in Mice :

- Developmental Effects in Rats :

Safety Assessment

The safety profile of diglyme indicates that while it has useful applications as a solvent, its potential for reproductive and developmental toxicity necessitates careful handling and regulation. The following points summarize safety considerations:

- Occupational Exposure Limits : Recommended limits should be established based on the identified LOAELs.

- Protective Measures : Use of personal protective equipment (PPE) is essential when handling this compound in industrial settings.

Q & A

Q. What are the recommended safety protocols for handling d,l-1,2-Dimethyl-1,2-diphenylethylene glycol dimethyl ether in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods to limit airborne exposure, and ensure explosion-proof equipment due to flammability risks .

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection is required if ventilation is insufficient .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent peroxide formation. Avoid prolonged storage and exposure to light/heat .

- Emergency Measures: Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and decontaminated before reuse .

Q. How can researchers optimize the synthesis of d,l-1,2-Dimethyl-1,2-diphenylethylene glycol dimethyl ether?

Methodological Answer:

- Reaction Conditions: Use tetrakis(dimethylamino)ethylene (TDAE) as a catalyst for nucleophilic substitutions involving aromatic carbonyl compounds, similar to imidazole derivatives (reaction temperature: 60–80°C, inert atmosphere) .

- Purification: Distillation under reduced pressure (boiling point ~216°C, analogous to diethylene glycol dimethyl ether) or recrystallization from non-polar solvents (e.g., hexane) to remove impurities .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

- Chromatography: GC-MS with polar columns (e.g., DB-WAX) resolves glycol ethers based on boiling points and polarity (LogP ≈ -0.36 for related ethers) .

- Spectroscopy: H NMR (δ 3.3–3.7 ppm for methoxy groups; δ 7.2–7.5 ppm for aromatic protons) and FT-IR (C-O-C stretching at 1100–1250 cm) confirm functional groups .

Advanced Research Questions

Q. How do steric effects from the diphenyl groups influence the compound’s reactivity in etherification reactions?

Methodological Answer:

- Steric Hindrance Analysis: Molecular modeling (DFT calculations) can predict reduced nucleophilic substitution rates due to bulky diphenyl groups. Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without substituents) is recommended .

- Comparative Studies: Compare reactivity with simpler analogs (e.g., ethylene glycol dimethyl ether) under identical conditions to quantify steric impacts .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., density, viscosity) of glycol ether derivatives?

Methodological Answer:

- Standardized Protocols: Ensure consistent temperature/pressure controls (e.g., 288.15–343.15 K for density measurements) and calibrate instruments using NIST-certified reference materials .

- Data Reconciliation: Apply multivariate regression to account for solvent mixtures or impurities. For example, trace water in hygroscopic ethers alters viscosity by up to 15% .

Q. How can researchers mitigate risks of peroxide formation during long-term storage?

Methodological Answer:

- Stabilizers: Add 0.01% BHT (butylated hydroxytoluene) to inhibit peroxide formation, as demonstrated for triethylene glycol dimethyl ether .

- Monitoring: Test stored batches quarterly using iodometric titration or peroxide test strips. Discard samples if peroxides exceed 50 ppm .

Key Methodological Insights

- Safety: Prioritize inert storage and PPE to address flammability and toxicity .

- Synthesis: Leverage TDAE-mediated reactions for sterically hindered systems .

- Characterization: Combine GC-MS and NMR to address structural complexity .

- Data Quality: Standardize experimental conditions to reconcile thermodynamic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.